2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated ketone, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency. Solvent recovery and recycling are also integral parts of the industrial process to reduce environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the nitrogen atoms and the carboxylic acid group. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction typically produces hydrogenated compounds.
Scientific Research Applications
2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
2-(Propan-2-yl)-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Similar structure but different positioning of nitrogen atoms.
2-(Propan-2-yl)-2H-pyrazolo[4,3-c]pyridine-6-carboxylic acid: Another isomer with a different ring fusion pattern.
Uniqueness: 2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific ring fusion and the positioning of the carboxylic acid group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
CAS No. |
2137688-83-4 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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